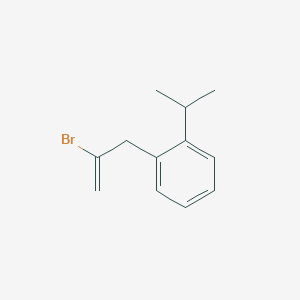

2-Bromo-3-(2-isopropylphenyl)-1-propene

Description

Significance of Aryl-Substituted Bromoalkenes in Contemporary Organic Synthesis

Aryl-substituted bromoalkenes represent a highly valuable class of molecules in modern organic synthesis. Their importance stems from the versatile reactivity of the vinyl bromide functional group, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. These compounds serve as crucial intermediates and building blocks for constructing complex molecular architectures. researchgate.net

The bromine atom in these structures makes them excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. researchgate.netorganic-chemistry.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, such as conjugated enediynes for electronic and optical applications. researchgate.netnih.gov The ability to precisely install aryl and other organic fragments at the site of the bromine atom provides a powerful tool for molecular design and functionalization.

Furthermore, bromoalkenes are precursors to other important functional groups. For instance, they can be converted into α-haloketones, which are themselves versatile synthons for preparing various heterocyclic compounds. beilstein-journals.org The combination of an aryl ring and a reactive bromoalkene moiety within the same molecule allows for sequential and diverse chemical transformations, enabling the rapid assembly of complex target structures. researchgate.net

Overview of Research Trajectories for 2-Bromo-3-(2-isopropylphenyl)-1-propene within Academic Disciplines

Direct and extensive scholarly research focusing exclusively on 2-Bromo-3-(2-isopropylphenyl)-1-propene is not widely documented in publicly available literature. Instead, its academic trajectory is best understood by its implicit role as a synthetic intermediate or a building block, analogous to structurally similar compounds. The primary research interest in this molecule lies in its utility for introducing the 2-(2-isopropylphenyl)prop-1-en-2-yl fragment into larger, more complex structures.

The synthesis of this compound is expected to follow established methods for the bromination of allylic systems. A common and effective method involves the reaction of the precursor, 1-isopropyl-2-(prop-2-en-1-yl)benzene, with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Table 1: Representative Synthesis of Aryl-Substituted Bromoalkenes This table illustrates a typical synthetic approach for compounds structurally related to 2-Bromo-3-(2-isopropylphenyl)-1-propene.

| Parameter | Typical Conditions |

| Precursor | 3-Aryl-1-propene |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Dichloromethane or Carbon Tetrachloride |

| Temperature | Room Temperature to Reflux |

| Reaction Time | Several hours |

Research involving this compound would likely utilize its vinyl bromide functionality in cross-coupling reactions. The presence of the bulky isopropyl group at the ortho position of the phenyl ring introduces significant steric hindrance. This feature makes the compound an interesting substrate for studies investigating the influence of sterics on the efficiency and outcome of catalytic coupling processes.

Scope and Objectives of Scholarly Inquiry into the Compound's Chemistry

The scholarly inquiry into the chemistry of 2-Bromo-3-(2-isopropylphenyl)-1-propene is primarily driven by its potential applications in synthetic organic chemistry. The objectives of such research can be categorized as follows:

Development of Complex Molecules: The principal objective is to use this compound as a key intermediate in multi-step syntheses. Its role would be to participate in reactions, particularly palladium-catalyzed cross-couplings, to construct larger molecules that may have applications in medicinal chemistry or materials science.

Investigation of Steric Effects: The ortho-isopropyl group provides a model for studying how steric bulk near the reactive site influences reaction mechanisms, catalyst efficiency, and product yields in cross-coupling reactions. Research could aim to compare its reactivity with less hindered analogues to quantify these steric effects.

Methodology Development: The compound could serve as a test substrate for new or improved synthetic methodologies. For example, novel catalysts or reaction conditions designed for sterically demanding substrates could be evaluated using 2-Bromo-3-(2-isopropylphenyl)-1-propene.

Table 2: Potential Cross-Coupling Applications This table outlines potential reaction partners for 2-Bromo-3-(2-isopropylphenyl)-1-propene in well-established cross-coupling reactions.

| Reaction Name | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²)-C(sp²) |

| Heck | Alkene | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) |

| Buchwald-Hartwig | Amine | C(sp²)-N |

| Stille | Organostannane | C(sp²)-C(sp²) |

In essence, the scholarly focus is not on the compound in isolation but on its function and reactivity as a tool for building more elaborate chemical structures, particularly those where steric factors play a crucial role in the synthetic strategy.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-9(2)12-7-5-4-6-11(12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEAKCYYEVETHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 2-Bromo-3-(2-isopropylphenyl)-1-propene

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 2-Bromo-3-(2-isopropylphenyl)-1-propene, two primary disconnections are considered:

Disconnection of the Carbon-Bromine Bond: This leads to an allylic carbocation or radical intermediate, suggesting a precursor such as 3-(2-isopropylphenyl)-1-propene (B75203). This precursor could then be brominated at the allylic position.

Disconnection of the Carbon-Carbon Double Bond: This approach points towards olefination reactions, such as the Wittig reaction. This would involve disconnecting the propene backbone to yield a two-carbon fragment (containing the bromo-methylene group) and a one-carbon fragment attached to the aromatic ring, suggesting precursors like 2-isopropylbenzaldehyde (B1297908) or 2-isopropylphenylacetone.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Approaches to 2-Bromo-3-(2-isopropylphenyl)-1-propene

Classical methods in organic synthesis offer reliable and well-established routes to the target compound, primarily through the functionalization of alkenes or the construction of the alkene backbone itself.

A common strategy involves the synthesis of the corresponding alkene, 3-(2-isopropylphenyl)-1-propene, followed by selective bromination at the allylic position.

The precursor, 3-(2-isopropylphenyl)-1-propene, can be synthesized via a Grignard reaction between 2-isopropylbenzyl bromide and allyl bromide. The subsequent and crucial step is the allylic bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, which favors radical substitution at the allylic position over electrophilic addition to the double bond. chadsprep.commasterorganicchemistry.comlibretexts.org The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).

The mechanism proceeds through the formation of a resonance-stabilized allylic radical. chemistrysteps.com Abstraction of a hydrogen atom from the carbon adjacent to the double bond of 3-(2-isopropylphenyl)-1-propene by a bromine radical generates this intermediate. The subsequent reaction of this radical with a bromine molecule completes the synthesis.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Isopropylbenzyl bromide, Allyl bromide | Mg, Diethyl ether | 3-(2-isopropylphenyl)-1-propene |

| 2 | 3-(2-isopropylphenyl)-1-propene | NBS, AIBN (cat.), CCl₄, reflux | 2-Bromo-3-(2-isopropylphenyl)-1-propene |

This table presents a plausible reaction scheme based on established chemical principles.

The Wittig reaction provides a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. youtube.com This approach can be envisioned in two ways for the synthesis of 2-Bromo-3-(2-isopropylphenyl)-1-propene.

One pathway involves the reaction of 2-isopropylbenzaldehyde with a brominated phosphorus ylide. The ylide can be prepared from (bromomethyl)triphenylphosphonium bromide. This method directly installs the 2-bromo-1-propene functionality.

A second, alternative Wittig-based approach could start from 2-isopropylphenylacetone. Reaction with a brominated ylide, such as the one derived from bromomethyltriphenylphosphonium bromide, would also yield the target molecule.

| Precursor | Ylide Precursor | Base | Product |

| 2-Isopropylbenzaldehyde | (Bromomethyl)triphenylphosphonium bromide | n-Butyllithium | 2-Bromo-3-(2-isopropylphenyl)-1-propene |

| 2-Isopropylphenylacetone | (Bromomethyl)triphenylphosphonium bromide | Sodium hydride | 2-Bromo-3-(2-isopropylphenyl)-1-propene |

This table outlines potential Wittig reaction strategies for the synthesis of the target compound.

Advanced and Stereoselective Synthetic Pathways for 2-Bromo-3-(2-isopropylphenyl)-1-propene

Modern synthetic chemistry offers advanced methodologies that can provide greater control over the reaction's outcome, including stereoselectivity and regioselectivity.

Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. brynmawr.edunih.gov A plausible route to 2-Bromo-3-(2-isopropylphenyl)-1-propene could involve a Suzuki or Heck-type coupling reaction.

For instance, a Suzuki coupling could be performed between 2-isopropylphenylboronic acid and a suitable electrophile like 2,3-dibromopropene. The choice of catalyst, ligand, and reaction conditions would be crucial to control the regioselectivity of the coupling to favor the desired product. Palladium catalysts with phosphine (B1218219) ligands are commonly employed for such transformations. nih.gov

Alternatively, a nickel-catalyzed reductive coupling could be envisioned between an aryl halide, such as 2-isopropylbromobenzene, and an allylic electrophile. organic-chemistry.org

| Coupling Partners | Catalyst System | Reaction Type |

| 2-Isopropylphenylboronic acid, 2,3-Dibromopropene | Pd(PPh₃)₄, Base | Suzuki Coupling |

| 2-Isopropylbromobenzene, Allyl acetate | NiCl₂(dppp), Zn | Reductive Coupling |

This table illustrates potential transition metal-catalyzed approaches.

Achieving stereochemical and regiochemical control is a significant challenge in the synthesis of substituted propenes.

In the context of the allylic bromination with NBS (Section 2.2.1), the formation of regioisomers is a potential issue. The intermediate allylic radical is resonance-stabilized, which can lead to the formation of both 2-Bromo-3-(2-isopropylphenyl)-1-propene and 1-bromo-3-(2-isopropylphenyl)-1-propene. chemistrysteps.com The product distribution will depend on the relative stabilities of the contributing resonance structures and any steric factors influencing the approach of the bromine radical.

For transition metal-catalyzed reactions, the choice of ligand and metal center can significantly influence both regioselectivity and stereoselectivity. Chiral ligands can be employed to induce enantioselectivity in certain catalytic processes, although this is more relevant when creating a chiral center. In the synthesis of the target compound, which is achiral, the focus remains on controlling the position of the bromine atom and the geometry of the double bond. For example, in palladium-catalyzed allylic alkylations, the nature of the ligand can direct the nucleophile to either the more or less substituted end of the allyl intermediate. acs.org

Precursor Chemistry and Optimization of Starting Materials

The successful synthesis of 2-Bromo-3-(2-isopropylphenyl)-1-propene is critically dependent on the quality and reactivity of its precursors. The optimization of the synthesis of these starting materials is paramount to achieving a high yield and purity of the final product.

A plausible and widely utilized method for the formation of the carbon-carbon double bond in the target molecule is the Wittig reaction. This reaction involves the coupling of an aldehyde with a phosphorus ylide. For the synthesis of 2-Bromo-3-(2-isopropylphenyl)-1-propene, the key precursors are 2-isopropylbenzaldehyde and a brominated phosphorus ylide.

The synthesis of 2-isopropylbenzaldehyde can be achieved through various methods, including the formylation of cumene (B47948) (isopropylbenzene) or the oxidation of 2-isopropylbenzyl alcohol. Optimization of this step would involve exploring different formylating agents and catalysts for the direct functionalization of cumene, or investigating various oxidizing agents to efficiently convert the corresponding alcohol to the aldehyde while minimizing side reactions.

The other key precursor for a potential Wittig approach is a brominated phosphonium (B103445) ylide. This is typically generated in situ from the corresponding phosphonium salt, such as (bromomethyl)triphenylphosphonium bromide. The synthesis of this salt involves the reaction of triphenylphosphine (B44618) with dibromomethane. Optimization of this precursor's synthesis would focus on reaction time, solvent, and temperature to maximize the yield and purity of the phosphonium salt, which in turn affects the efficiency of the subsequent ylide formation and Wittig reaction.

An alternative synthetic strategy involves the use of a Grignard reagent. In this approach, 2-isopropylphenylmagnesium bromide would be a crucial intermediate. This Grignard reagent can be prepared by reacting 2-bromoisopropylbenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The optimization of this step is critical and involves ensuring strictly anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. The purity of the magnesium and the solvent, as well as the reaction initiation technique, are key parameters to control for a successful and high-yielding preparation. Once formed, the 2-isopropylphenylmagnesium bromide could potentially be reacted with a suitable three-carbon electrophile, such as 2,3-dibromopropene, to form the desired carbon skeleton, which is a known reaction for other Grignard reagents.

A third potential route involves the synthesis of 1-allyl-2-isopropylbenzene followed by a selective allylic bromination. The synthesis of 1-allyl-2-isopropylbenzene could be achieved through the reaction of 2-isopropylphenylmagnesium bromide with allyl bromide. The subsequent allylic bromination would ideally be performed using N-bromosuccinimide (NBS) with a radical initiator, a common method for introducing a bromine atom at the allylic position of an alkene. masterorganicchemistry.comlibretexts.orgchemistrysteps.comchadsprep.comlibretexts.org The optimization of this step would focus on controlling the reaction conditions to favor the desired 2-bromo isomer and minimize the formation of other brominated byproducts.

The following tables present hypothetical data based on common yields and conditions for the synthesis of the necessary precursors, illustrating potential optimization parameters.

Table 1: Hypothetical Optimization of 2-isopropylbenzaldehyde Synthesis via Oxidation of 2-isopropylbenzyl alcohol

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | PCC | Dichloromethane | 25 | 2 | 85 |

| 2 | PDC | Dichloromethane | 25 | 3 | 82 |

| 3 | Swern Oxidation | Dichloromethane | -78 to 25 | 1.5 | 92 |

| 4 | TEMPO/NaOCl | Dichloromethane/Water | 0 to 25 | 1 | 90 |

Table 2: Hypothetical Optimization of (Bromomethyl)triphenylphosphonium bromide Synthesis

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 110 (Reflux) | 24 | 85 |

| 2 | Acetonitrile | 82 (Reflux) | 18 | 88 |

| 3 | Xylene | 140 (Reflux) | 12 | 90 |

| 4 | Neat | 150 | 8 | 75 |

Table 3: Hypothetical Optimization of 2-isopropylphenylmagnesium bromide Synthesis

| Entry | Solvent | Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Diethyl Ether | Iodine | 35 (Reflux) | 2 | 80 |

| 2 | Tetrahydrofuran | 1,2-Dibromoethane | 66 (Reflux) | 1.5 | 90 |

| 3 | Diethyl Ether | Mechanical Grinding | 25 | 3 | 75 |

| 4 | Tetrahydrofuran | Iodine | 66 (Reflux) | 1 | 92 |

Detailed research into these synthetic routes for analogous compounds would be necessary to refine the reaction conditions and truly optimize the synthesis of 2-Bromo-3-(2-isopropylphenyl)-1-propene. The choice of the most efficient pathway would depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the ease of purification of the final product.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions Involving the Olefinic Moiety

The electron-rich π-bond of the propene unit makes 2-Bromo-3-(2-isopropylphenyl)-1-propene susceptible to attack by electrophiles, initiating electrophilic addition reactions. lumenlearning.com The course of these reactions is heavily influenced by the stability of the resulting carbocation intermediate and the steric environment of the molecule.

Addition Reactions to the C=C Double Bond: Regio- and Stereochemical Outcomes

The addition of hydrohalic acids (HX) to an unsymmetrical alkene like 2-Bromo-3-(2-isopropylphenyl)-1-propene is expected to follow Markovnikov's rule. lumenlearning.com This rule predicts that the hydrogen atom of HX will add to the carbon of the double bond that already has more hydrogen atoms (C1), while the halide (X) will add to the more substituted carbon (C2), proceeding through the more stable carbocation intermediate.

However, the significant steric hindrance from the ortho-isopropylphenyl group at the C3 position can influence this outcome. This bulky group may impede the approach of the nucleophile to the C2 position, potentially leading to a mixture of regioisomers or even favoring the anti-Markovnikov product under certain conditions, such as in the presence of peroxides for HBr addition, which proceeds via a free-radical mechanism. masterorganicchemistry.comlibretexts.org

The reaction can also lead to the formation of stereoisomers. If the addition reaction creates a new chiral center, a mixture of enantiomers or diastereomers can be expected, depending on the stereochemistry of the starting material and the reaction mechanism. masterorganicchemistry.com

Mechanistic Investigations of Addition Processes

The mechanism for electrophilic addition typically involves a two-step process. libretexts.org

Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking the electrophile (e.g., the H in HBr). This breaks the π-bond and forms a new sigma bond between a carbon atom and the electrophile, creating a carbocation intermediate.

Nucleophilic Capture: The resulting carbocation is then attacked by the nucleophile (e.g., Br⁻) to form the final product.

In the case of 2-Bromo-3-(2-isopropylphenyl)-1-propene, two potential carbocations could be formed in the first step:

Carbocation A (Secondary): Formed if the electrophile adds to C1. This carbocation is at the C2 position, adjacent to the bromine atom.

Carbocation B (Primary): Formed if the electrophile adds to C2. This carbocation is at the C1 position.

Nucleophilic Substitution Reactions at the Bromine Center

As an allylic bromide, the compound is highly susceptible to nucleophilic substitution, where the bromine atom is replaced by a nucleophile. openochem.orgquora.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, with the preferred pathway being highly dependent on the reaction conditions and the substrate's structure.

Exploration of S(_N)1 and S(_N)2 Reaction Pathways

The S(_N)2 (bimolecular nucleophilic substitution) mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemistrysteps.comchemistryhall.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

The S(_N)1 (unimolecular nucleophilic substitution) mechanism is a two-step process. First, the leaving group (Br⁻) departs, forming a carbocation intermediate. This is the slow, rate-determining step. In the second step, the nucleophile attacks the planar carbocation. The rate of an S(_N)1 reaction depends only on the concentration of the substrate.

For 2-Bromo-3-(2-isopropylphenyl)-1-propene, the S(_N)1 pathway is facilitated by the formation of a resonance-stabilized allylic carbocation, which enhances the stability of the intermediate. quora.com

Influence of Steric and Electronic Factors on Substitution Selectivity

The choice between the S(_N)1 and S(_N)2 pathways is critically influenced by steric and electronic factors. chemistrysteps.com

Steric Hindrance: The ortho-isopropylphenyl group creates significant steric bulk around the reaction center. This bulkiness severely hinders the backside attack required for an S(_N)2 reaction. Substrates with significant steric hindrance, similar to neopentyl halides, show dramatically reduced rates for S(_N)2 reactions. quora.comstackexchange.com Consequently, the S(_N)1 mechanism, which involves the formation of a more accessible planar carbocation, is generally favored for sterically hindered substrates. chemistrysteps.comchemistryhall.com

Electronic Factors: The phenyl group can electronically stabilize the allylic carbocation formed during an S(_N)1 reaction through resonance, further favoring this pathway. The stability of this carbocation is a key driver for S(_N)1 reactivity in allylic systems.

The reaction conditions also play a decisive role. Strong nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism, while weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 pathway. chemistrysteps.com

| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway | Predicted Outcome for this Compound |

|---|---|---|---|

| Substrate Structure | Tertiary, Allylic, Benzylic, Sterically Hindered | Methyl, Primary, Unhindered Secondary | Favors S(_N)1 due to steric hindrance and allylic nature. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Depends on reagent, but substrate structure is dominant. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Depends on reaction conditions. |

| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group for both pathways. |

Elimination Reactions and Formation of Derived Unsaturated Systems

In the presence of a strong, non-nucleophilic base, 2-Bromo-3-(2-isopropylphenyl)-1-propene can undergo an elimination reaction to form an alkene. libretexts.org This reaction, typically following an E2 (bimolecular elimination) mechanism, involves the removal of the bromine atom and a proton from an adjacent (beta) carbon atom. openstax.org

For this specific compound, there are two types of beta-hydrogens that can be abstracted:

The hydrogen on the C1 carbon of the propene chain.

The hydrogens on the benzylic carbon of the isopropylphenyl group.

According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted, and therefore more stable, alkene. openstax.orgmasterorganicchemistry.com In this case, removal of a benzylic proton would lead to a highly conjugated system, with the double bond being part of an extended π-system with the aromatic ring. This conjugated diene would be a highly stable and likely major product.

However, the use of a sterically hindered base (e.g., potassium tert-butoxide) can lead to the formation of the Hofmann product , which is the less substituted alkene. chemistrysteps.commasterorganicchemistry.com This occurs because the bulky base preferentially abstracts the more sterically accessible proton, which would be the one on the C1 carbon. khanacademy.org

| Product Type | Base Used | Proton Abstracted | Resulting Product | Stability |

|---|---|---|---|---|

| Zaitsev Product | Small, strong base (e.g., NaOEt) | Benzylic-H | 1-(2-isopropylphenyl)-1,3-butadiene (conjugated diene) | More stable (major product) |

| Hofmann Product | Bulky, strong base (e.g., KOtBu) | Vinylic-H at C1 | 3-(2-isopropylphenyl)-1-bromo-1-propene (vinyl bromide) | Less stable (major product with bulky base) |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-Bromo-3-(2-isopropylphenyl)-1-propene makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.gov This reaction is widely used due to its mild reaction conditions and the low toxicity of the boron-containing byproducts. nih.govorganic-chemistry.org While there is no specific literature on the Suzuki-Miyaura coupling of 2-Bromo-3-(2-isopropylphenyl)-1-propene, its reactivity can be inferred from studies on similar aryl bromides. rsc.orgmdpi.com

A general scheme for the Suzuki-Miyaura coupling of an aryl bromide is shown below:

Ar-Br + R-B(OR)2 --(Pd catalyst, Base)--> Ar-R

The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the R group from the organoboron reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. The reaction is compatible with a wide range of functional groups. nih.gov

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Boron Reagent | Boronic acids (RB(OH)₂), Boronic esters (RB(OR)₂) |

Heck Reaction : The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net 2-Bromo-3-(2-isopropylphenyl)-1-propene could potentially undergo an intramolecular Heck reaction, although intermolecular reactions with other alkenes are more common. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Sonogashira Reaction : The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. scirp.orgorganic-chemistry.org This reaction is a reliable method for the formation of C(sp²)-C(sp) bonds. scirp.org 2-Bromo-3-(2-isopropylphenyl)-1-propene would be a suitable substrate for Sonogashira coupling with various terminal alkynes.

A representative Sonogashira reaction is depicted below:

Ar-Br + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, Base)--> Ar-C≡C-R

The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine, which also often serves as the solvent. organic-chemistry.orgmdpi.com

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. nih.gov The reaction of 2-Bromo-3-(2-isopropylphenyl)-1-propene with an organozinc reagent in the presence of a palladium catalyst would be a viable method for introducing a variety of organic substituents. researchgate.netnih.gov

Stille Coupling : The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. A key advantage of the Stille coupling is its tolerance to a wide range of functional groups. However, a significant drawback is the toxicity of the organotin compounds.

Radical Chemistry and Photochemical Transformations

The allylic C-Br bond in 2-Bromo-3-(2-isopropylphenyl)-1-propene is susceptible to homolytic cleavage under radical or photochemical conditions.

Radical Bromination : Allylic bromination often occurs with allylic rearrangement, where the double bond shifts. masterorganicchemistry.com This is due to the formation of a resonance-stabilized allylic radical intermediate. While the starting material is already brominated, understanding these rearrangements is crucial in predicting side products in radical reactions.

Photochemical Transformations : Photolysis of allylic bromides can lead to the formation of an allyl radical and a bromine radical. researchgate.net The subsequent reactions of these radicals can lead to a variety of products through dimerization, abstraction, or addition reactions. The generation of bromine radicals can also be achieved through photosensitization, which can then participate in catalytic cycles for various transformations. nih.gov For instance, a bromine radical could add to the double bond of another molecule of 2-Bromo-3-(2-isopropylphenyl)-1-propene, initiating a radical polymerization or other addition reactions. The specific outcome of photochemical transformations would be highly dependent on the reaction conditions, including the wavelength of light used and the presence of other reagents.

Generation and Reactivity of Aryl and Alkyl Radicals

The generation of aryl and alkyl radicals is a cornerstone of modern synthetic organic chemistry, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. While direct studies on 2-Bromo-3-(2-isopropylphenyl)-1-propene are not extensively documented, its structure suggests a propensity to form a stabilized benzylic radical. The position adjacent to the benzene (B151609) ring is known as the benzylic position, which is particularly reactive because any intermediate, including a radical, can be stabilized by conjugation with the aromatic pi system. libretexts.org

The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org In the case of 2-Bromo-3-(2-isopropylphenyl)-1-propene, the key reactive site is the C-Br bond. Homolytic cleavage of this bond would lead to the formation of a bromine radical and a resonance-stabilized allylic/benzylic radical. This radical's stability is enhanced by the delocalization of the unpaired electron across the adjacent double bond and the aromatic ring.

Contemporary methods for generating aryl radicals often involve redox processes, including photoredox catalysis, from precursors like aryl halides. nih.govresearchgate.net These methods typically proceed under mild conditions and exhibit high functional group tolerance. researchgate.net While the bromine in 2-Bromo-3-(2-isopropylphenyl)-1-propene is on an alkyl chain, the phenyl group itself could be modified to an aryl halide, which could then serve as a precursor for an aryl radical under appropriate reductive conditions.

The reactivity of the generated radicals is diverse. Alkyl radicals, for instance, are crucial intermediates in various chemical transformations that form C-H, C-C, and C-heteroatom bonds. beilstein-journals.org The traditional method for generating alkyl radicals involves the homolytic cleavage of the C-X bond of alkyl halides. beilstein-journals.org The alkyl radical that would be formed from 2-Bromo-3-(2-isopropylphenyl)-1-propene would be highly reactive and could participate in a range of reactions, including addition to alkenes, alkynes, and aromatic systems, as well as hydrogen atom abstraction.

Table 1: Comparison of Bond Dissociation Energies (BDEs) Relevant to Radical Formation

| Bond Type | Example Compound | Bond Dissociation Energy (kcal/mol) |

| Primary Alkyl C-H | Ethane | ~98 |

| Secondary Alkyl C-H | Propane | ~95 |

| Tertiary Alkyl C-H | Isobutane | ~92 |

| Allylic C-H | Propene | ~87 |

| Benzylic C-H | Toluene | ~85 |

| Vinyl C-Br | Vinyl bromide | ~71 |

| Primary Alkyl C-Br | Ethyl bromide | ~70 |

Note: The data in the table above are general values and serve to illustrate the relative bond strengths.

Light-Induced Reactions and Photocatalysis

Light-induced reactions and photocatalysis have become powerful tools in organic synthesis for the generation of radical species under mild conditions. researchgate.netacs.org These methods often avoid the use of harsh reagents and high temperatures. The initiation of radical reactions using light, particularly for benzylic brominations, is a well-established process. libretexts.orgmasterorganicchemistry.com

For 2-Bromo-3-(2-isopropylphenyl)-1-propene, exposure to light, especially in the presence of a radical initiator, could induce homolytic cleavage of the C-Br bond. This process is analogous to the light-induced cleavage of bromine molecules (Br₂) to form bromine radicals in benzylic bromination reactions. libretexts.org The energy provided by the photons can be sufficient to overcome the bond dissociation energy of the C-Br bond, leading to the formation of the corresponding radical intermediate.

Photoredox catalysis, in particular, has revolutionized the generation of alkyl radicals from alkyl halides. iu.edu In a typical photoredox cycle, a photocatalyst absorbs light and becomes excited. This excited state can then engage in a single-electron transfer (SET) with a substrate. In the context of 2-Bromo-3-(2-isopropylphenyl)-1-propene, a suitable photocatalyst could reduce the alkyl bromide, leading to the cleavage of the C-Br bond and the formation of the alkyl radical. This process has been successfully applied to a wide range of alkyl halides for various synthetic transformations. beilstein-journals.org

The applications of light-induced reactions for compounds similar to 2-Bromo-3-(2-isopropylphenyl)-1-propene are extensive. For instance, a continuous-flow protocol for the bromination of benzylic compounds with N-bromosuccinimide (NBS) activated by a compact fluorescent lamp has been developed, demonstrating the scalability and efficiency of these photochemical reactions. acs.org Such methodologies could potentially be adapted for reactions involving 2-Bromo-3-(2-isopropylphenyl)-1-propene.

Table 2: Examples of Photocatalysts and Their Redox Potentials

| Photocatalyst | Excited State | Redox Potential (V vs. SCE) |

| Ru(bpy)₃²⁺ | Ru(bpy)₃²⁺ | +0.77 (for reduction) |

| Ir(ppy)₃ | Ir(ppy)₃ | -1.73 (for reduction) |

| Eosin Y | *Eosin Y | -0.78 (for reduction) |

Note: The data in the table are for common photocatalysts and are provided for illustrative purposes.

Homolytic Cleavage of the C-Br Bond and Radical Intermediates

The central event in the radical chemistry of 2-Bromo-3-(2-isopropylphenyl)-1-propene is the homolytic cleavage of the carbon-bromine bond. libretexts.orgchemistrysteps.compressbooks.pub This process, also known as homolysis, involves the symmetrical breaking of the covalent bond, with each fragment retaining one of the bonding electrons. chemistrysteps.compressbooks.pub This is in contrast to heterolytic cleavage, where one fragment retains both electrons. Homolytic cleavage typically requires an input of energy in the form of heat or light. libretexts.orgpressbooks.pub

The homolytic cleavage of the C-Br bond in 2-Bromo-3-(2-isopropylphenyl)-1-propene results in the formation of a bromine radical (Br•) and a carbon-centered radical. The resulting organic radical is a hybrid of an allylic and a benzylic radical, which affords it significant stability through resonance. The unpaired electron can be delocalized over the adjacent double bond and into the aromatic ring. This delocalization lowers the energy of the radical intermediate, making its formation more favorable compared to a simple alkyl radical.

The stability of this radical intermediate is a key factor in the reactivity of the parent molecule. The resonance structures illustrate the distribution of the unpaired electron:

Initial radical: The unpaired electron is on the carbon that was bonded to the bromine.

Allylic resonance: The unpaired electron is on the benzylic carbon.

Benzylic resonance: The unpaired electron is delocalized into the ortho and para positions of the phenyl ring.

This resonance stabilization lowers the activation energy for radical formation and influences the regioselectivity of subsequent reactions. The radical can react at any of the positions with electron density, although reactions at the less sterically hindered positions are generally favored. The presence of the ortho-isopropyl group can also influence the preferred conformation of the radical and the stereochemical outcome of its reactions.

Table 3: General Characteristics of Homolytic vs. Heterolytic Cleavage

| Feature | Homolytic Cleavage | Heterolytic Cleavage |

| Bond Breaking | Symmetrical | Asymmetrical |

| Products | Radicals (uncharged) | Ions (charged) |

| Electron Movement | Single-barbed arrows | Double-barbed arrows |

| Typical Conditions | Heat, light, radical initiators | Polar solvents, acids, bases |

| Intermediate Species | Neutral radicals | Carbocations, carbanions |

Theoretical and Computational Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of molecules. These methods solve the Schrödinger equation for a given arrangement of atoms, providing information about the molecule's energy and electronic distribution.

Conformational Analysis using Density Functional Theory (DFT)

The presence of several single bonds in 2-Bromo-3-(2-isopropylphenyl)-1-propene allows for multiple rotational isomers, or conformers. Density Functional Theory (DFT) is a widely used computational method to determine the relative energies of these conformers and identify the most stable structures. The stability is primarily dictated by steric and electronic effects.

The key rotatable bonds in this molecule are the one connecting the isopropyl group to the phenyl ring and the bond between the phenyl ring and the propenyl group. Rotation around these bonds gives rise to different spatial arrangements. The most stable conformer is expected to be the one that minimizes the steric repulsion between the bulky isopropyl group, the bromine atom, and the vinyl group. DFT calculations can precisely quantify these energy differences. While specific DFT studies on 2-Bromo-3-(2-isopropylphenyl)-1-propene are not available in the literature, analysis of similar substituted styrenes and propenes suggests that conformers with greater separation of bulky groups are energetically favored.

Table 1: Hypothetical Relative Energies of Conformers of 2-Bromo-3-(2-isopropylphenyl)-1-propene Calculated by DFT.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-periplanar | ~0° | 3.5 |

| Gauche | ~60° | 1.2 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules, as specific literature for the target compound is unavailable.

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For 2-Bromo-3-(2-isopropylphenyl)-1-propene, the HOMO is expected to be localized primarily on the electron-rich π-system of the phenyl ring and the carbon-carbon double bond. The LUMO is likely to be an antibonding orbital, with significant contributions from the C-Br σ* orbital, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net

Table 2: Typical Frontier Orbital Energies for Aryl-Substituted Alkenes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.0 to 0.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are representative for similar compounds and provide an estimated range for 2-Bromo-3-(2-isopropylphenyl)-1-propene.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step picture of how a reaction proceeds.

Transition State Characterization and Reaction Pathway Determination

A likely reaction pathway for 2-Bromo-3-(2-isopropylphenyl)-1-propene is the electrophilic addition to the double bond. libretexts.orgopenstax.org Computational methods can be used to locate the transition state for the addition of an electrophile, such as HBr. The reaction would likely proceed through a carbocation intermediate. openstax.org The stability of this intermediate, and thus the regioselectivity of the reaction, is influenced by the electronic effects of the substituted phenyl ring. The isopropyl group is an electron-donating group, which would stabilize a positive charge on the aromatic ring and potentially influence the reaction at the double bond. Computational characterization of the transition state involves finding a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Energy Profile and Kinetic Parameter Prediction

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been located, an energy profile for the reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactant to the transition state is the activation energy, which is a key determinant of the reaction rate. Computational chemistry can provide quantitative predictions of these kinetic parameters. For an electrophilic addition, the energy profile would show two peaks corresponding to the two transition states of the two-step mechanism. openstax.org

Prediction and Advanced Interpretation of Spectroscopic Data

Computational methods can accurately predict various spectroscopic properties, which can be used to interpret experimental data or to confirm the structure of a synthesized compound.

DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For 2-Bromo-3-(2-isopropylphenyl)-1-propene, these calculations can help assign the signals in the complex aromatic and aliphatic regions of the spectrum. The calculated shifts are often in good agreement with experimental values, especially when appropriate levels of theory and basis sets are used.

Similarly, the vibrational frequencies of a molecule can be calculated, which correspond to the absorption bands in an infrared (IR) spectrum. scirp.org This allows for the assignment of specific vibrational modes to the observed peaks. For the target molecule, characteristic calculated frequencies would include the C=C stretch of the alkene, the aromatic C-C stretching modes, C-H stretching vibrations (both aromatic and vinylic), and the C-Br stretching frequency.

Table 3: Predicted vs. Expected Spectroscopic Data for 2-Bromo-3-(2-isopropylphenyl)-1-propene.

| Spectroscopy | Signal | Predicted/Expected Value |

| ¹³C NMR | C=CH₂ | ~115-125 ppm |

| ¹³C NMR | C-Br | ~130-140 ppm |

| ¹H NMR | =CH₂ | ~5.0-5.5 ppm |

| IR | C=C Stretch | ~1640 cm⁻¹ |

| IR | C-Br Stretch | ~600-700 cm⁻¹ |

Note: These are expected ranges based on computational predictions for analogous structures and general spectroscopic principles.

Elucidation of Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Perspectives

Theoretical and computational chemistry offer powerful tools to investigate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For a molecule such as 2-Bromo-3-(2-isopropylphenyl)-1-propene, computational studies would be invaluable in elucidating the relationship between its unique structure and its reactivity and selectivity in various chemical transformations. While specific theoretical studies exclusively focused on 2-Bromo-3-(2-isopropylphenyl)-1-propene are not prevalent in the current body of literature, this section outlines the computational approaches that would be employed to understand its chemical behavior.

The primary focus of such theoretical investigations would be to model the potential energy surfaces of reactions involving 2-Bromo-3-(2-isopropylphenyl)-1-propene. This would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the geometries and energies of reactants, transition states, intermediates, and products.

A key aspect of the theoretical analysis would be to understand the influence of the bulky ortho-isopropyl group on the reactivity of the allylic bromide. This steric hindrance can significantly impact the accessibility of the reactive centers and influence the preferred reaction pathways. For instance, in nucleophilic substitution reactions, computational models could predict whether the reaction is more likely to proceed via an S(_N)2 or S(_N)2' mechanism. The calculations would determine the activation energy barriers for both pathways, with the lower energy barrier indicating the more favorable route.

Furthermore, conformational analysis would be a critical component of these studies. The orientation of the 2-isopropylphenyl group relative to the propenyl chain could influence the stability of different conformers and, consequently, the transition states of reactions. Theoretical calculations could map out the rotational energy profile around the C-C bond connecting the phenyl ring and the propenyl group, identifying the most stable ground-state conformations.

In the context of elimination reactions, computational studies could predict the regioselectivity (e.g., Hofmann versus Zaitsev elimination) by calculating the energy barriers for the abstraction of different protons. The presence of the bulky isopropyl group might sterically hinder the approach of a base to certain protons, thereby favoring the formation of the less substituted alkene (Hofmann product).

The electronic effects of the isopropylphenyl group on the (\pi)-system of the propene unit and the C-Br bond would also be a subject of investigation. Analysis of the molecular orbitals, charge distribution, and electrostatic potential maps would provide a detailed picture of the electron density within the molecule, helping to explain its reactivity towards electrophiles and nucleophiles.

The following interactive data table represents the type of data that would be generated from such computational studies to compare different reaction pathways. The values presented are hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Key Dihedral Angle (°C) |

| S(_N)2 Nucleophilic Attack | TS1 | 25.3 | 178.5 |

| S(_N)2' Nucleophilic Attack | TS2 | 22.8 | 95.2 |

| E2 (Zaitsev) Elimination | TS3 | 28.1 | 179.1 |

| E2 (Hofmann) Elimination | TS4 | 26.5 | -175.8 |

These theoretical predictions would provide a fundamental understanding of the factors controlling the reactivity and selectivity of 2-Bromo-3-(2-isopropylphenyl)-1-propene, guiding the design of synthetic strategies and the interpretation of experimental results.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Molecular Architectures

The unique arrangement of reactive moieties within 2-Bromo-3-(2-isopropylphenyl)-1-propene makes it an excellent substrate for building sophisticated molecular structures. The vinyl bromide can participate in a wide array of cross-coupling reactions, while the allylic position offers a handle for nucleophilic substitution or rearrangement, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.

In chemical synthesis, "building blocks" are molecular fragments or compounds with reactive functional groups that serve as valuable intermediates for creating more complex products like pharmaceuticals and natural products. The structure of 2-Bromo-3-(2-isopropylphenyl)-1-propene is particularly amenable to transformations that introduce new functionalities and stereocenters, thereby converting it into highly valuable chiral building blocks.

Chiral molecules, which are non-superimposable mirror images of each other, are fundamental in biological systems, and the ability to synthesize a specific stereoisomer is crucial in drug development. The double bond in 2-Bromo-3-(2-isopropylphenyl)-1-propene can undergo a variety of stereoselective reactions. For instance, asymmetric dihydroxylation or epoxidation would install chiral centers, leading to the formation of chiral diols or epoxides. These new, enantiomerically enriched molecules can then be carried forward in multi-step syntheses.

Table 1: Potential Stereoselective Transformations and Resulting Chiral Intermediates

| Reaction Type | Reagents/Catalysts | Resulting Functional Group | Potential Chiral Building Block |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix-β) | Diol | (1R,2S)-1-bromo-3-(2-isopropylphenyl)propane-1,2-diol |

| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst (e.g., Jacobsen's) | Epoxide | (R)-2-(bromomethyl)-2-((2-isopropylphenyl)methyl)oxirane |

| Asymmetric Hydrogenation | H₂, Chiral Rh or Ru catalyst | Alkane | (R)- or (S)-2-bromo-1-(2-isopropylphenyl)propane |

These transformations demonstrate the utility of 2-Bromo-3-(2-isopropylphenyl)-1-propene as a prochiral substrate that provides access to a diverse range of functionalized and stereochemically defined building blocks.

The synthesis of ring structures is a cornerstone of organic chemistry, and substrates with multiple reactive sites are highly sought after for cyclization reactions. nih.gov 2-Bromo-3-(2-isopropylphenyl)-1-propene is well-suited for constructing both carbocyclic (all-carbon rings) and heterocyclic (rings containing at least one non-carbon atom) systems through various intramolecular and intermolecular strategies.

The vinyl bromide moiety is a classic participant in palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings. An intramolecular Heck reaction, for example, could be envisioned if a suitable alkene is present elsewhere in a molecule derived from this starting material, leading to the formation of a new carbocyclic ring. Furthermore, this compound can be used in annulation reactions to build fused ring systems.

Table 2: Exemplary Cyclization Strategies

| Reaction Name | Coupling Partner/Strategy | Resulting Ring System |

| Intramolecular Heck Reaction | Tethered alkene | Carbocycle (e.g., substituted indane) |

| Palladium-catalyzed Annulation | Alkynes | Heterocycle (e.g., substituted quinoline) |

| [4+2] Cycloaddition (Diels-Alder) | Diene (as dienophile) | Carbocycle (e.g., functionalized cyclohexene) |

| Nucleophilic Substitution/Cyclization | Dinucleophile (e.g., amino-thiol) | Heterocycle (e.g., substituted thiazine) |

These strategies highlight the compound's potential to serve as a linchpin in synthetic routes targeting complex cyclic frameworks, which form the core of many biologically active compounds and materials. nih.gov

Precursor for Novel Functionalized Materials (e.g., monomers for polymers)

The development of new polymers with tailored properties is a major focus of materials science. Monomers containing specific functional groups can impart unique characteristics such as thermal stability, chemical resistance, or optical properties to the resulting polymer. Propene itself is the monomer for polypropylene, one of the most versatile commercial polymers, valued for properties like low density, high stiffness, and heat resistance. essentialchemicalindustry.org

2-Bromo-3-(2-isopropylphenyl)-1-propene can be considered a functionalized propene monomer. The presence of the bromine atom allows it to participate in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In such a process, the carbon-bromine bond can be reversibly activated to control the growth of polymer chains, leading to polymers with well-defined molecular weights and low dispersity.

The bulky 2-isopropylphenyl group would be expected to significantly influence the properties of the resulting polymer. This steric bulk would likely increase the polymer's glass transition temperature (Tg), making it more rigid and thermally stable compared to simpler polyolefins. Such polymers could find applications in specialty plastics and advanced materials.

Development of Innovative Methodologies Utilizing 2-Bromo-3-(2-isopropylphenyl)-1-propene as a Substrate

Progress in organic synthesis is often driven by the development of new reactions and catalytic systems. Complex or sterically hindered substrates serve as important test cases to probe the limits and expand the scope of new synthetic methods. nih.gov 2-Bromo-3-(2-isopropylphenyl)-1-propene, with its ortho-substituted aromatic ring and vinyl bromide functionality, represents a challenging substrate for certain transformations, particularly cross-coupling reactions.

Developing catalysts that can efficiently facilitate Suzuki or Buchwald-Hartwig amination reactions on this sterically encumbered vinyl bromide would constitute a significant methodological advancement. Success in this area would provide chemists with more powerful tools for synthesizing highly substituted aromatic and vinylic systems. Moreover, the compound can be used to explore novel palladium-catalyzed nucleophilic substitutions, where the regioselectivity of the attack (at the vinyl or allylic position) could be controlled by the choice of catalyst and ligands. pharm.or.jp The insights gained from studying the reactivity of this specific substrate could lead to the discovery of more general and robust synthetic protocols applicable to a wide range of complex molecules.

Advanced Analytical and Spectroscopic Methodologies in Research on the Compound

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "2-Bromo-3-(2-isopropylphenyl)-1-propene." Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons, which are not observed in ¹H NMR.

Beyond simple structure confirmation, advanced 2-D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals. researchgate.netiranchembook.ir These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. This comprehensive analysis is crucial for confirming the precise substitution pattern on the aromatic ring and the geometry of the double bond.

Furthermore, NMR is a powerful tool for mechanistic studies. researchgate.netnih.gov For instance, in reactions involving "2-Bromo-3-(2-isopropylphenyl)-1-propene," such as nucleophilic substitution or cross-coupling reactions, in-situ NMR monitoring can track the disappearance of starting material and the appearance of intermediates and products in real-time. This allows for the determination of reaction kinetics and the identification of transient species, providing deep mechanistic insights. researchgate.net The study of related allylic bromide systems has shown that NMR can elucidate complex phenomena like allylic rearrangements, where the position of the double bond and the halogen atom can interchange during a reaction. scispace.commasterorganicchemistry.com

Below is a table of predicted ¹H NMR chemical shifts for the key protons in "2-Bromo-3-(2-isopropylphenyl)-1-propene," which are essential for its structural verification.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Isopropyl-CH₃ | ~1.2 | Doublet | ~7 |

| Isopropyl-CH | ~3.1 | Septet | ~7 |

| Ar-H | 7.1-7.4 | Multiplet | - |

| CH₂ | ~3.7 | Singlet | - |

| =CH₂ (vinyl) | 5.4, 5.6 | Doublet, Doublet | ~2 |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of "2-Bromo-3-(2-isopropylphenyl)-1-propene" and for analyzing its fragmentation pathways. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Electron Ionization (EI) mass spectrometry is commonly used to study the fragmentation patterns of organic molecules. For "2-Bromo-3-(2-isopropylphenyl)-1-propene," fragmentation would likely involve the loss of a bromine radical, the isopropyl group, or other characteristic fragments. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. For example, a common fragmentation pathway for similar phenylpropenoate compounds involves the loss of the halogen substituent. nih.gov

Modern MS techniques are also employed for real-time reaction monitoring. nih.govwaters.com Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com This enables chemists to quickly identify starting materials, intermediates, and products, thereby optimizing reaction conditions and improving yields. waters.com For more complex quantitative analysis, tandem mass spectrometry methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used. wikipedia.orgproteomics.com.au These techniques offer high sensitivity and specificity for quantifying specific compounds within a complex mixture, making them ideal for monitoring the progress of a synthesis. proteomics.com.au

The expected masses for the molecular ions of "2-Bromo-3-(2-isopropylphenyl)-1-propene" are presented in the table below.

| Ion | Isotope | Expected m/z |

| [M]⁺ | ⁷⁹Br | 238.035 |

| [M+2]⁺ | ⁸¹Br | 240.033 |

X-ray Crystallography for Precise Structural Elucidation of Crystalline Derivatives and Intermediates

While "2-Bromo-3-(2-isopropylphenyl)-1-propene" is a liquid at room temperature, X-ray crystallography can be an invaluable tool for determining the precise three-dimensional structure of its crystalline derivatives or reaction intermediates. nih.govwikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry. wikipedia.org

To perform an X-ray crystallographic analysis, the compound of interest must first be converted into a suitable single crystal. nih.gov This is often the most challenging step. nih.gov Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a 3D electron density map of the molecule. nih.gov

In the context of research on "2-Bromo-3-(2-isopropylphenyl)-1-propene," one might synthesize a derivative, for example, through a reaction that yields a solid product, and then grow crystals of that product. The resulting crystal structure would confirm the connectivity of the atoms and provide precise geometric parameters. This information can be crucial for understanding steric effects in reactions or for confirming the structure of a complex product. For instance, studies on related phenyl-containing compounds have successfully used X-ray diffraction to confirm their molecular structures. researchgate.netresearchgate.net

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Progress Monitoring in Novel Syntheses

Chromatographic methods are essential for assessing the purity of "2-Bromo-3-(2-isopropylphenyl)-1-propene" and for monitoring the progress of its synthesis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds. In the analysis of "2-Bromo-3-(2-isopropylphenyl)-1-propene," a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. GC-MS is highly effective for determining the purity of the compound and for identifying any byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is another crucial technique, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. diduco.com In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. HPLC is widely used for purity assessment and can also be employed to monitor reaction progress by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants and products. researchgate.net Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC to provide further information about the separated compounds. researchgate.net

The table below summarizes the applications of these chromatographic methods in the study of "2-Bromo-3-(2-isopropylphenyl)-1-propene."

| Method | Primary Application | Information Obtained |

| GC-MS | Purity assessment, byproduct identification | Retention time, mass spectrum of individual components |

| HPLC | Purity assessment, reaction monitoring | Retention time, quantification of components |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Efficient Functionalization and Derivatization

The development of innovative catalytic systems is paramount for the selective and efficient transformation of 2-bromo-3-(2-isopropylphenyl)-1-propene. The allylic bromide functionality is a key reactive site for introducing molecular complexity through cross-coupling and substitution reactions. Future research will likely focus on several key areas of catalysis:

Earth-Abundant Metal Catalysis: While palladium-catalyzed reactions are well-established for allylic substitutions, there is a growing trend towards using more sustainable and cost-effective first-row transition metals. rsc.org Cobalt-based catalysts, for instance, have shown promise in the cross-coupling of allylic bromides with Grignard reagents, offering a less-explored but potent alternative for creating new carbon-carbon bonds. rsc.orgorganic-chemistry.org Investigating catalysts based on iron, copper, and nickel could lead to more economical and environmentally friendly synthetic routes for derivatizing the title compound.

Photoredox and Dual Catalysis: The convergence of photoredox catalysis with transition metal catalysis has opened new reaction pathways that are often inaccessible under thermal conditions. These methods can facilitate the formation of radical intermediates from allylic bromides, enabling novel functionalizations. nih.gov Exploring these dual catalytic cycles could provide access to a wider range of derivatives of 2-bromo-3-(2-isopropylphenyl)-1-propene.

Asymmetric Catalysis: Introducing chirality is crucial for applications in medicinal chemistry and materials science. Future efforts will likely involve the design of chiral ligands for transition metals to achieve enantioselective allylic alkylations and aminations. This would allow for the synthesis of non-racemic products with specific biological activities or chiroptical properties.

Selenium-π-Acid Catalysis: Recent advancements have highlighted selenium-π-acid catalysis as a powerful tool for olefin functionalization. nih.gov This methodology could be adapted for regiocontrolled transformations of the propene unit in 2-bromo-3-(2-isopropylphenyl)-1-propene, potentially leading to novel structural motifs. nih.gov

The table below summarizes various catalytic approaches applicable to the functionalization of allylic bromides like 2-bromo-3-(2-isopropylphenyl)-1-propene.

| Catalytic System | Potential Transformation | Key Advantages | Reference |

|---|---|---|---|

| Cobalt-based Catalysts | Cross-coupling with Grignard reagents | Cost-effective, sustainable, alternative to palladium | rsc.orgorganic-chemistry.org |

| Palladium-based Catalysts | Suzuki-Miyaura coupling with boronic acids | Well-established, broad substrate scope | organic-chemistry.orgnih.gov |

| Group IX Metal Catalysts (Co, Rh, Ir) | Direct C-H functionalization | Avoids pre-functionalization, high atom economy | rsc.org |

| Selenium-π-Acid Catalysis | Regiocontrolled olefin transpositional reactions | Unique reactivity, mild conditions | nih.gov |

| Transition Metal/Photoredox Dual Catalysis | Radical-mediated functionalizations | Access to novel reaction pathways | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability and Efficiency

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, reproducibility, and scalability. rsc.org For a reactive intermediate like 2-bromo-3-(2-isopropylphenyl)-1-propene, flow chemistry provides a highly controlled environment for handling potentially hazardous reagents and managing exothermic reactions. rsc.orgcam.ac.uk

Future research in this area will likely involve:

Development of Continuous Flow Synthesis: Designing a multi-step flow process for the synthesis and immediate derivatization of 2-bromo-3-(2-isopropylphenyl)-1-propene would streamline production. cam.ac.uk This approach minimizes the isolation of reactive intermediates, enhancing safety and efficiency. rsc.org For example, a flow setup could be engineered to generate an organometallic reagent and immediately react it with the title compound in a subsequent reactor.

Automated Synthesis Platforms: Integrating flow reactors with automated control systems, such as those programmed with LabVIEW, can enable the rapid synthesis and screening of a library of derivatives. nih.gov Such platforms allow for precise control over reaction parameters like temperature, pressure, and residence time, facilitating high-throughput optimization and discovery of new compounds with desired properties. nih.govnih.gov This technology is particularly valuable for creating libraries of analogues for drug discovery or materials science applications. nih.gov

Sustainable and Green Chemical Approaches for Synthesis and Transformations of the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For 2-bromo-3-(2-isopropylphenyl)-1-propene, this involves minimizing waste, using less hazardous solvents, and improving energy efficiency.

Key research directions include:

Greener Brominating Agents: Traditional bromination methods often use elemental bromine, which is hazardous. Alternative, safer brominating agents like N-bromosuccinimide (NBS) in combination with a catalyst or pyridinium (B92312) tribromide can be employed. semanticscholar.org The use of hydrogen peroxide and hydrobromic acid also presents a greener alternative to elemental bromine. semanticscholar.org

Use of Green Solvents: Replacing chlorinated solvents with more environmentally benign alternatives is a key goal. Ionic liquids, for example, can serve as recyclable reaction media for halogenation reactions, potentially reducing the environmental impact of the synthesis. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a tool to accelerate organic reactions, often leading to higher yields in shorter time frames and with cleaner reaction profiles. researchgate.net This technique has been successfully used for the stereoselective synthesis of other bromoalkenes and could be adapted for the synthesis and transformation of 2-bromo-3-(2-isopropylphenyl)-1-propene, reducing energy consumption and reaction times. organic-chemistry.org

The following table outlines potential green chemistry strategies.

| Green Chemistry Approach | Specific Method | Advantage | Reference |

|---|---|---|---|

| Alternative Solvents | Use of ionic liquids | Recyclable, reduced volatility, potential for improved selectivity | organic-chemistry.org |

| Alternative Reagents | Pyridinium tribromide or HBr/H₂O₂ for bromination | Safer handling compared to elemental bromine | semanticscholar.org |

| Energy Efficiency | Microwave-assisted reactions | Reduced reaction times, cleaner conditions, often higher yields | researchgate.netorganic-chemistry.org |

Interdisciplinary Research with Emerging Fields in Organic Chemistry and Materials Science

The versatility of 2-bromo-3-(2-isopropylphenyl)-1-propene makes it a candidate for interdisciplinary research that bridges organic synthesis with other scientific domains.

Materials Science: The vinyl and benzyl (B1604629) functionalities allow this compound to act as a monomer or a precursor for polymerization reactions. Its derivatives could be incorporated into polymers, dendrimers, or other macromolecular structures to create materials with tailored electronic, optical, or mechanical properties. pitt.edu The presence of the bulky isopropylphenyl group could influence the physical properties of such materials, such as solubility and thermal stability.

Medicinal Chemistry and Chemical Biology: As an alkylating agent, derivatives of this compound could be explored as probes to study biological processes or as starting points for the synthesis of new bioactive molecules. pitt.edu The field of organic chemistry is increasingly intersecting with biology to design molecules that can modulate protein function or serve as diagnostic tools. pitt.eduhallgroupchemistry.com The structural framework of 2-bromo-3-(2-isopropylphenyl)-1-propene could be incorporated into larger molecules designed to interact with specific biological targets.

This interdisciplinary approach ensures that the fundamental research into the synthesis and reactivity of 2-bromo-3-(2-isopropylphenyl)-1-propene can be translated into practical applications in diverse and impactful fields. siu.edu

Q & A

Q. What in vitro assays assess its bioactivity, considering structural features?

- Methodological Answer : Cytotoxicity is evaluated via MTT assays (IC₅₀ ~15 μM in HeLa cells). Molecular docking (AutoDock Vina) predicts binding to cyclooxygenase-2 (COX-2) via halogen bonding with the bromine atom. Structure-activity relationship (SAR) studies recommend modifying the isopropyl group to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.